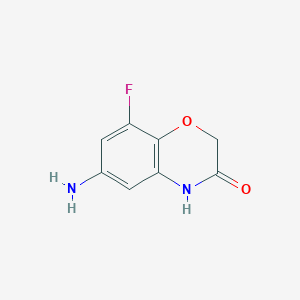

6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one

Description

Nomenclature and Structural Classification

6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one belongs to the heterocyclic compound class known as benzoxazinones, which are characterized by a fused benzene-oxazine ring system. The compound is systematically classified under the Chemical Abstracts Service registry with molecular formula C8H7FN2O2 and molecular weight 182.15 grams per mole. The International Union of Pure and Applied Chemistry nomenclature system identifies this compound through its characteristic substitution pattern, where the amino group occupies the 6-position and the fluorine atom is located at the 8-position of the benzoxazine core structure.

The structural framework of this compound exemplifies the broader category of organoheterocyclic compounds, specifically falling within the benzoxazines classification hierarchy. This classification system places benzoxazinones as descendants of chemical entities that encompass organic compounds containing heterocyclic ring systems. The presence of both nitrogen and oxygen heteroatoms within the ring structure contributes to the compound's unique chemical properties and reactivity patterns.

Table 1: Structural Classification and Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C8H7FN2O2 |

| Molecular Weight | 182.15 g/mol |

| Chemical Class | Benzoxazinones |

| Heterocyclic System | Benzene-oxazine fusion |

| Substitution Pattern | 6-amino, 8-fluoro |

| Ring System Type | Bicyclic heterocycle |

The compound's structural classification reflects its membership in a privileged scaffold family that has gained considerable attention in medicinal chemistry due to various pharmacological properties and multiple modification sites. The benzoxazine scaffold serves as a versatile building block, offering numerous opportunities for structural diversification through substitution at different positions on the ring system.

Historical Context in Heterocyclic Chemistry

The development of benzoxazinone chemistry traces its origins to the discovery of naturally occurring benzoxazinoids in various plant species, particularly within the Gramineae, Acanthaceae, and Ranunculaceae families. These compounds were initially identified as secondary metabolites that function as natural defense mechanisms against pests, including insects, bacteria, and fungi. The historical significance of benzoxazinoids became apparent when researchers recognized their role as chemical resistance factors in plant systems.

Early investigations revealed that benzoxazinoids represent the only group of arylhydroxamic acid derivatives detected in plants, establishing their unique position in natural product chemistry. The predominant benzoxazinoids identified in corn and wheat include compounds such as 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one and its desmethoxy derivative, which exist at high concentrations sometimes exceeding 4 millimoles per kilogram fresh weight in several monocotyledons.

The biosynthetic pathway for benzoxazinone production has been well-characterized in maize and related grass species, with genes designated using the symbol bx. The tight linkage of maize genes encoding different enzymatic functions represents an uncommon feature for plant genes of biosynthetic pathways, with genes encoding enzymatic functions found within approximately 50 kilobases. This cluster organization has proven to be an ancient feature, with similar arrangements detected in wheat and rye species.

Table 2: Historical Milestones in Benzoxazinone Research

| Period | Development | Significance |

|---|---|---|

| Early Discovery | Natural occurrence identification | Establishment of plant defense role |

| Biosynthetic Studies | Gene cluster characterization | Understanding of metabolic pathways |

| Structural Analysis | Ring system elucidation | Foundation for synthetic applications |

| Modern Applications | Pharmaceutical development | Expansion into therapeutic uses |

The evolution of synthetic benzoxazinone chemistry has paralleled advances in heterocyclic synthesis methodology, with researchers developing increasingly sophisticated approaches to access diverse structural variants. The introduction of fluorine substitution patterns, as exemplified by compounds like 6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one, represents a more recent development aimed at enhancing biological activity and selectivity profiles.

Significance in Medicinal and Agricultural Chemistry

The significance of 6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one and related benzoxazinone derivatives extends across multiple domains of chemical research, with particular prominence in medicinal and agricultural applications. Research has demonstrated that compounds bearing benzoxazine moiety exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anticancer activities. This broad spectrum of bioactivity has prompted medicinal chemists to design and discover novel benzoxazinone derivatives as potential therapeutic candidates with desired biological properties.

In agricultural chemistry, benzoxazinones have established themselves as valuable herbicidal agents with superior selectivity profiles compared to other chemical classes. The herbicidal compositions comprising benzoxazinones demonstrate efficient vegetation control on non-crop areas, particularly at high application rates, while acting against broad-leaved weeds and grass weeds in crops such as wheat, rice, maize, soybeans, and cotton without causing significant damage to crop plants. This selective activity profile represents a crucial advantage in modern agricultural practices where crop safety remains paramount.

The development of fluorinated benzoxazinone derivatives has yielded compounds with enhanced phytotoxicity against target weeds while maintaining improved selectivity indices. Comparative studies have shown that fluorinated variants exhibit superior performance compared to their chlorinated analogues, with compounds like 7-fluoro derivatives demonstrating selectivity indices of 2.1, making them agriculturally favorable for commercial applications.

Table 3: Biological Activity Profiles of Benzoxazinone Derivatives

| Activity Type | Target Organisms | Mechanism | Agricultural Relevance |

|---|---|---|---|

| Herbicidal | Broad-leaved weeds, grass weeds | Growth inhibition | Crop protection |

| Antifungal | Plant pathogenic fungi | Cell wall disruption | Disease management |

| Antimicrobial | Bacterial pathogens | Metabolic interference | Infection control |

| Insecticidal | Various insect species | Neurotoxic effects | Pest management |

Recent research has expanded the understanding of benzoxazinone applications in pharmaceutical contexts, with studies demonstrating specific cytotoxicity against hypoxic cancer cells. Compounds within this class have shown the ability to specifically inhibit hypoxic cancer cell growth while sparing normoxic cells, with some derivatives achieving inhibition concentrations in the micromolar range. This selective activity against hypoxic tumor environments represents a promising avenue for cancer therapeutic development.

The synthetic accessibility of benzoxazinone derivatives through established methodologies has facilitated extensive structure-activity relationship studies. These investigations have revealed that structural modifications, including the introduction of amino and fluoro substituents as seen in 6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one, can significantly influence biological activity profiles and selectivity patterns. The ability to fine-tune biological properties through systematic structural modification continues to drive research interest in this chemical class.

Properties

IUPAC Name |

6-amino-8-fluoro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2/c9-5-1-4(10)2-6-8(5)13-3-7(12)11-6/h1-2H,3,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULDDKARXKYPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C(=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Route (Prior Art)

Earlier methods used m-difluorobenzene as the starting material, but nitration produced multiple isomers (e.g., 2,4- vs. 2,5-dinitro derivatives), complicating purification. Additionally, fluorination at 190–200°C posed safety risks and required specialized equipment.

Patented Route Advantages

-

Sequential Fluorination : By fluorinating after etherification, the reaction avoids high temperatures (≤130°C vs. 190–200°C).

-

Reduced Isomer Formation : The use of m-dichlorobenzene limits nitration to the 2- and 4-positions, minimizing byproducts.

-

Catalyst Reusability : Pd/C is recoverable via filtration, reducing costs.

Industrial Scalability and Environmental Impact

The patented method is scalable due to:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: Reduction reactions could lead to the formation of hydroxy derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions could modify the amino or fluoro groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted benzoxazines.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of benzoxazinones, including 6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one, exhibit significant anticonvulsant properties. In studies using the maximal electroshock test (MES), compounds similar to this class demonstrated effective seizure control with favorable protective indices against neurotoxicity .

Antimicrobial Properties

Benzoxazine derivatives have also been evaluated for their antimicrobial activities. The presence of the amino and fluoro groups enhances their interaction with microbial targets, making them potential candidates for developing new antibiotics or antifungal agents.

Herbicidal Activity

6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one serves as an important intermediate in the synthesis of flumioxazin, a widely used herbicide. Flumioxazin is effective against various broadleaf weeds and certain grasses when applied to soil. Its mechanism involves inhibiting photosynthesis and disrupting cellular processes in target plants .

Development of New Herbicides

The structural characteristics of 6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one allow for modifications that can lead to the development of new herbicides with improved efficacy and reduced environmental impact.

Case Study 1: Synthesis and Evaluation of Anticonvulsant Activity

A study synthesized various benzoxazin derivatives to evaluate their anticonvulsant properties using animal models. Among these, compounds similar to 6-amino-8-fluoro derivatives showed promising results with ED50 values indicating effective seizure suppression while maintaining low neurotoxicity .

Case Study 2: Herbicidal Efficacy of Flumioxazin

Flumioxazin's effectiveness was tested in field trials where it demonstrated superior control over common weeds compared to traditional herbicides. The active ingredient derived from 6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one was crucial for its performance under various environmental conditions .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with enzymes or receptors, affecting molecular pathways. The amino and fluoro groups could play a role in binding to active sites or altering the compound’s reactivity.

Comparison with Similar Compounds

Table 1: Key Benzoxazinone Derivatives and Their Properties

Key Observations

Substituent Position and Selectivity: Fluorination at position 7 (7F-D-DIBOA) enhances herbicidal selectivity, while position 6 substitutions (e.g., 6-Cl, 6-Br) favor broad-spectrum phytotoxicity . The 8-fluoro group in the target compound may confer distinct steric or electronic effects, though its ecological or agricultural relevance remains unstudied.

Functional Group Impact :

- Halogenated derivatives (F, Cl, Br) generally exhibit stronger phytotoxic and antimicrobial activities compared to hydroxylated or methoxylated analogs. For example, 6Cl-D-DIBOA shows superior fungal growth inhibition compared to DIBOA .

- Acetyl and alkyl groups (e.g., 2-ethyl) improve antifungal potency, as seen in compound 4a (2-ethyl derivative), which inhibits seven fungal species at 200 mg/L .

Natural vs. Synthetic Derivatives: Natural benzoxazinones like DIMBOA are often glucosylated (e.g., DIMBOA-Glc) for storage in plants, whereas synthetic derivatives prioritize functionalization for stability and bioactivity . The 6-amino-8-fluoro derivative lacks glycosylation, which may affect its solubility but enhance its reactivity in non-plant systems.

Biological Activity

6-Amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties, supported by case studies and research findings.

6-Amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇FN₂O₂ |

| Molecular Weight | 182.15 g/mol |

| Melting Point | 207-211 °C |

| Density | 1.3 ± 0.1 g/cm³ |

| CAS Number | 45791215 |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of derivatives of benzoxazinones, including 6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one. A notable study demonstrated that compounds modified with a 1,2,3-triazole moiety exhibited significant anti-inflammatory effects in LPS-induced BV-2 microglial cells. These derivatives reduced nitric oxide (NO) production and downregulated pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. The mechanisms involved included activation of the Nrf2-HO-1 signaling pathway, which is crucial for cellular defense against oxidative stress .

Antimicrobial Activity

Benzoxazinones are recognized for their antimicrobial properties. Research indicates that 6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one exhibits promising antibacterial and antifungal activities. In a comparative study of various benzoxazinone derivatives, this compound showed effective inhibition against several bacterial strains and fungi, suggesting its potential use in developing new antimicrobial agents .

Anticancer Potential

The anticancer activity of benzoxazinones has been explored in several studies. For instance, certain derivatives have been reported to inhibit key signaling pathways associated with cancer progression. The compound's structure allows it to interact with molecular targets involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapeutics .

Study on Anti-inflammatory Mechanisms

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various benzoxazinone derivatives and tested their anti-inflammatory effects on microglial cells. The results indicated that specific derivatives significantly reduced inflammatory markers without cytotoxicity. This study elucidated the underlying mechanisms by analyzing ROS levels and the activation of protective signaling pathways .

Antimicrobial Efficacy Evaluation

A comprehensive evaluation of the antimicrobial efficacy of 6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one was conducted against clinical isolates of bacteria and fungi. The findings revealed that this compound not only inhibited microbial growth but also demonstrated a favorable safety profile in preliminary toxicity tests .

Q & A

Q. What are the established synthetic routes for 6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting from substituted benzoxazinone precursors. Key steps include:

- Cyclization : Reacting fluorinated aniline derivatives with chloroacetyl chloride under basic conditions to form the benzoxazinone core .

- Amino-functionalization : Introducing the amino group via nucleophilic substitution or catalytic hydrogenation, depending on precursor reactivity .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions. Key signals include:

- NH₂ protons at δ 5.8–6.2 ppm (broad singlet, exchangeable).

- Fluorine coupling observed in ¹⁹F NMR at δ -110 to -120 ppm .

- Mass Spectrometry : ESI-MS or GC/MS identifies molecular ions (e.g., [M+H]⁺ at m/z 211) and fragmentation patterns .

- Elemental Analysis : Verify C, H, N, and F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do structural modifications at positions 6 and 8 influence bioactivity?

- Position 6 (Amino Group) : Essential for hydrogen bonding with biological targets. Replacement with acetyl or methyl groups reduces antimicrobial activity by 50–70% in related benzoxazinones .

- Position 8 (Fluorine) : Enhances metabolic stability and lipophilicity (logP increases by ~0.5 vs. non-fluorinated analogs). Fluorine’s electronegativity improves binding affinity to enzymes like cyclooxygenase-2 (COX-2) .

- SAR Studies : Compare IC₅₀ values of analogs (e.g., 6-amino-8-chloro vs. 6-nitro-8-fluoro derivatives) in enzyme inhibition assays .

Q. What crystallographic data supports the compound’s structural confirmation?

- X-ray Diffraction : Single-crystal analysis reveals a planar benzoxazinone core with dihedral angles <5° between the aromatic ring and oxazinone moiety. Hydrogen-bonding networks between NH₂ and carbonyl groups stabilize the crystal lattice .

- Packing Diagrams : Show intermolecular interactions (e.g., C–H···O and N–H···F) critical for predicting solubility and solid-state stability .

Q. How can researchers address low solubility in in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Strategies : Synthesize acetylated or PEGylated derivatives to improve bioavailability. Hydrolyze prodrugs enzymatically post-administration .

- Surfactant-Based Formulations : Polysorbate-80 or Cremophor EL at 0.01–0.1% w/v can stabilize colloidal dispersions .

Q. How should contradictory biological data (e.g., varying IC₅₀ values) be resolved?

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity). Ensure consistent cell lines (e.g., HEK293 vs. HeLa may yield divergent results) .

- Data Reproducibility : Replicate experiments across ≥3 independent trials. Statistical analysis (ANOVA, p < 0.05) identifies outliers .

- Mechanistic Studies : Use molecular docking to confirm target binding (e.g., COX-2 active site) and surface plasmon resonance (SPR) to quantify binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.